molecular formula C17H20BrN3O B6446319 2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2548981-19-5

2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6446319
CAS No.: 2548981-19-5
M. Wt: 362.3 g/mol
InChI Key: PINATFGUBMJMTI-UHFFFAOYSA-N
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Description

The compound 2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine features a pyrazine core substituted with a methoxy group linked to a piperidin-4-ylmethyl moiety. The piperidine nitrogen is further functionalized with a 2-bromophenylmethyl group. This structure combines aromatic (pyrazine, bromophenyl) and alicyclic (piperidine) elements, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O/c18-16-4-2-1-3-15(16)12-21-9-5-14(6-10-21)13-22-17-11-19-7-8-20-17/h1-4,7-8,11,14H,5-6,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINATFGUBMJMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Variations: Piperidine vs. Piperazine

Several analogs replace the piperidine ring with a piperazine core. For example:

  • 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine (): This compound retains the piperidine-piperazine hybrid structure but lacks the pyrazine moiety. Biological evaluation shows moderate dopamine D2 receptor affinity (Ki = 120 nM), highlighting the importance of the piperazine ring in neuroreceptor interactions .
  • 1-Aroyl-4-(4-methoxyphenyl)piperazines (): These derivatives feature a piperazine core with aroyl and methoxyphenyl substituents. Crystallographic studies reveal hydrogen bonding patterns that stabilize supramolecular assemblies, a property less evident in piperidine-based analogs .

Key Difference : Piperazine derivatives often exhibit enhanced hydrogen-bonding capacity and solubility compared to piperidine analogs, which may affect pharmacokinetics .

Substituent Variations on the Piperidine Ring

The 2-bromophenylmethyl group distinguishes the target compound from analogs with other aryl or alkyl substituents:

  • 2-((1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methyl)pyrazine (): Replaces the bromophenyl group with a sulfonamide-linked pyrazole. This substitution reduces lipophilicity (clogP = 1.8 vs. ~3.5 estimated for the target compound) but improves metabolic stability .
  • 4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]-piperazin-1-yl}methyl)benzonitrile (): Features a methoxypyrazine substituent and a benzonitrile group. The electron-withdrawing nitrile enhances binding to AMP-activated protein kinase (IC50 = 0.8 nM) .

Linkage and Functional Group Variations

The methoxy-pyrazine linkage in the target compound contrasts with sulfonamide or ester linkages in analogs:

  • 2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (): Sulfonamide linkages confer rigidity and acidity (pKa ≈ 6.5), whereas the methoxy group in the target compound offers flexibility and neutral pH stability .
  • 6-Methyl-8-((4-methylbenzyl)oxy)-2-nitroimidazo[1,2-a]pyrazine (): Substitutes pyrazine with a nitroimidazole ring, enhancing radiosensitizing properties but reducing solubility .

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